N-cyclopentyl-4-(dimethylamino)benzamide
CAS No.:
Cat. No.: VC15032534
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | N-cyclopentyl-4-(dimethylamino)benzamide |
| Standard InChI | InChI=1S/C14H20N2O/c1-16(2)13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
| Standard InChI Key | FDKJAWHTUGKPEU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-cyclopentyl-4-(dimethylamino)benzamide, reflects its three core components:
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A benzamide backbone ()
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A cyclopentyl group () attached to the amide nitrogen
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A dimethylamino group () at the benzene ring’s para position.
The planar benzamide moiety facilitates π-π stacking interactions, while the cyclopentyl group introduces steric bulk, potentially influencing binding affinity in biological systems.
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.32 g/mol |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
| Topological Polar Surface Area | 41.1 Ų |
| LogP (Octanol-Water) | 2.3 (predicted) |
The moderate lipophilicity (LogP ≈ 2.3) suggests balanced membrane permeability and solubility, a desirable trait for drug candidates.
Synthesis and Structural Optimization
General Synthetic Routes
The synthesis typically proceeds via a two-step sequence:
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Formation of 4-(dimethylamino)benzoyl chloride: Reaction of 4-(dimethylamino)benzoic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions.
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Amidation with cyclopentylamine: Coupling the acyl chloride with cyclopentylamine in the presence of a base like triethylamine () to form the final benzamide.
Alternative methods employ coupling reagents such as HATU or EDCI in dimethylformamide (DMF), achieving yields exceeding 70% under optimized conditions .
Analytical Characterization
Modern techniques validate purity and structure:
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NMR Spectroscopy: NMR (400 MHz, DMSO-) shows characteristic signals at δ 1.50–1.85 ppm (cyclopentyl CH), δ 2.95 (N(CH)), and δ 7.60–7.90 ppm (aromatic protons).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 233.2 [M+H], consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Computational Modeling
Docking studies using AutoDock Vina suggest strong binding affinity ( kcal/mol) for the compound with the active site of histone deacetylase (HDAC) isoforms. Key interactions include:
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Coordination of the amide carbonyl to Zn in the catalytic pocket
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π-cation interactions between the dimethylamino group and Arg39.
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance potency and pharmacokinetics:
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Ring Expansion: Replacing cyclopentyl with cyclohexyl improves metabolic stability ( increased from 2.1 to 4.8 h in rat liver microsomes) .
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Electron-Withdrawing Substituents: Introducing nitro groups at the meta position boosts kinase inhibitory activity by 3-fold .
Preclinical Development Challenges
Key hurdles include:
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CYP450 Interactions: The compound inhibits CYP3A4 (IC µM), raising potential drug-drug interaction risks.
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Aqueous Solubility: Limited solubility (0.8 mg/mL in PBS) necessitates formulation strategies like nanoemulsions or cyclodextrin complexes.
Future Research Directions
Target Deconvolution
Advanced techniques for mechanism elucidation:
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Chemical Proteomics: Activity-based protein profiling (ABPP) to identify off-targets
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Cryo-EM Studies: High-resolution structural analysis of compound-target complexes
Therapeutic Areas of Interest
Emerging applications based on structural analogs:
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Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1)
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Neurodegeneration: Modulation of tau protein aggregation in Alzheimer’s models
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